molecular formula C18H22N2OS2 B11520252 (5E)-5-[4-(propan-2-yl)benzylidene]-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[4-(propan-2-yl)benzylidene]-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11520252
M. Wt: 346.5 g/mol
InChI Key: HDRVTBATPAAWSM-LFIBNONCSA-N
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Description

The compound (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-[(PYRROLIDIN-1-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-[(PYRROLIDIN-1-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(propan-2-yl)benzaldehyde with 3-[(pyrrolidin-1-yl)methyl]-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-[(PYRROLIDIN-1-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with a thiazolidinone core have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Research is ongoing to explore the full range of biological activities of this compound.

Medicine

In medicine, derivatives of thiazolidinone are being investigated for their potential therapeutic applications. This includes their use as drugs for treating infections, inflammation, and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-[(PYRROLIDIN-1-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone core and are used as antidiabetic agents.

    Thiazolidinones: A broader class of compounds with similar structures but different substituents.

Uniqueness

The uniqueness of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-[(PYRROLIDIN-1-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C18H22N2OS2

Molecular Weight

346.5 g/mol

IUPAC Name

(5E)-5-[(4-propan-2-ylphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H22N2OS2/c1-13(2)15-7-5-14(6-8-15)11-16-17(21)20(18(22)23-16)12-19-9-3-4-10-19/h5-8,11,13H,3-4,9-10,12H2,1-2H3/b16-11+

InChI Key

HDRVTBATPAAWSM-LFIBNONCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CN3CCCC3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CN3CCCC3

Origin of Product

United States

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